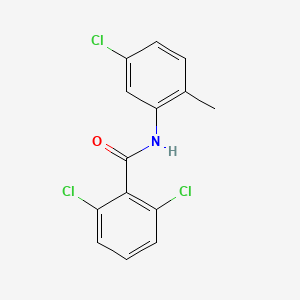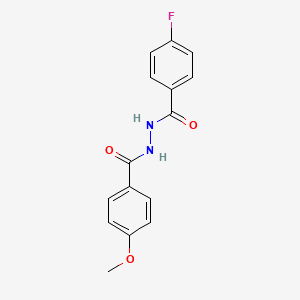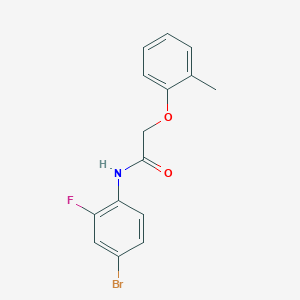
N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as NPC, is a chemical compound that has been extensively studied for its potential therapeutic applications. NPC is a piperazine derivative that exhibits a wide range of biological activities, including antitumor, antifungal, and antiviral properties.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is not fully understood. However, studies have suggested that N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide may inhibit the activity of enzymes involved in cell proliferation and DNA synthesis, leading to the inhibition of tumor growth. N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of fungal enzymes involved in cell wall synthesis, leading to the inhibition of fungal growth. In addition, N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of viral enzymes involved in viral replication, leading to the inhibition of viral growth.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been shown to inhibit the growth of fungal cells by disrupting cell wall synthesis. In addition, N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to inhibit viral replication by inhibiting viral enzyme activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It exhibits a wide range of biological activities, making it a versatile compound for studying various diseases. N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide also has some limitations. Its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. In addition, N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to exhibit some toxicity in animal studies, which may limit its clinical applications.
Orientations Futures
There are several future directions for the study of N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. First, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Second, studies are needed to evaluate its safety and toxicity in humans. Third, studies are needed to evaluate its potential as a combination therapy with other anticancer, antifungal, or antiviral agents. Fourth, studies are needed to evaluate its potential as a diagnostic tool for cancer, fungal infections, or viral infections. Fifth, studies are needed to evaluate its potential as a drug delivery system for targeted therapy. Overall, N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has great potential for therapeutic applications and warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves the reaction of 4-chlorobenzylamine with 2-pyridinecarboxaldehyde in the presence of piperazine and carbon disulfide. The resulting product is then purified by recrystallization to obtain the final compound. The synthesis of N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been extensively studied and optimized to obtain high yields and purity.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been studied for its antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to exhibit antiviral activity against HIV-1 and HCV.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4S/c18-15-6-4-14(5-7-15)13-20-17(23)22-11-9-21(10-12-22)16-3-1-2-8-19-16/h1-8H,9-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOUUANVMSLDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792682 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(tert-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5868717.png)
![1-(4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5868725.png)

![N,N-diethyl-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5868745.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole](/img/structure/B5868756.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5868765.png)



![2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole](/img/structure/B5868807.png)

![(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5868824.png)
![3-[1-(2-furylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5868830.png)